4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
Description
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a 4-methylpyrazole group and at position 4 with a morpholine moiety. The pyrimidine scaffold is widely utilized in drug discovery, particularly in kinase inhibitors, while the morpholine group enhances solubility and metabolic stability .
Properties
IUPAC Name |
4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQNPRSKAHIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichloropyrimidine Intermediate Formation
A foundational approach involves synthesizing 4,6-dichloropyrimidine (VIII ) as a key intermediate. This compound is prepared via chlorination of pyrimidinone precursors using phosphorus oxychloride (POCl₃). For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes chlorination with POCl₃ at reflux to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in 61% yield.
Morpholine Substitution
The morpholine group is introduced via nucleophilic substitution at the 4-position of the dichloropyrimidine intermediate. Reaction with morpholine in the presence of potassium carbonate (K₂CO₃) at room temperature achieves selective substitution at the 7-chloro position due to higher reactivity, yielding 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (3 ) in 94% yield. Subsequent substitution of the remaining chlorine at position 5 with 4-methyl-1H-pyrazole is performed under microwave irradiation using palladium catalysts.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki reaction is employed to attach the pyrazole moiety to the pyrimidine core. For example, 4-chloro-6-(morpholin-4-yl)pyrimidine undergoes coupling with 4-methyl-1H-pyrazole-1-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and sodium carbonate (Na₂CO₃) in a dioxane/water mixture. This method achieves yields of 55–61%.
Buchwald-Hartwig Amination
Palladium-catalyzed amination is utilized for introducing nitrogen-containing groups. In one protocol, 4,6-dichloropyrimidine is first substituted with morpholine, followed by coupling with 4-methyl-1H-pyrazole using Pd₂(dba)₃, Xantphos, and cesium carbonate (Cs₂CO₃) at 130°C under microwave conditions. This two-step process yields the target compound in 54–89% efficiency.
Multi-Step Synthesis from Pyrimidinone Precursors
Pyrimidinone Ring Construction
The pyrimidine core is assembled via condensation reactions. Ethyl benzoylacetate reacts with urea under acidic conditions to form a pyrimidin-4(3H)-one scaffold. Chlorination with POCl₃ converts hydroxyl groups to chlorides, enabling subsequent substitutions.
Sequential Functionalization
After chlorination, morpholine is introduced at position 4, followed by pyrazole at position 6. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacts with morpholine to yield the 7-morpholino intermediate, which then undergoes Suzuki coupling with 4-methylpyrazole boronic ester.
Optimization of Reaction Conditions
Catalytic Systems
Palladium catalysts such as Pd(OAc)₂, PdCl₂(dppf), and Pd₂(dba)₃ are critical for cross-coupling efficiency. Ligands like Xantphos enhance reactivity, particularly in Buchwald-Hartwig reactions.
Solvent and Temperature
Polar aprotic solvents (e.g., dioxane, DMF) are preferred for substitution reactions, while microwave irradiation reduces reaction times from hours to minutes. For example, Suzuki couplings performed at 120°C for 30 minutes under microwaves achieve >90% conversion.
Comparative Analysis of Synthetic Routes
Challenges and Solutions
Regioselectivity
Positional selectivity during substitution is addressed by leveraging the differential reactivity of chlorines on the pyrimidine ring. The 7-chloro group is more reactive than the 5-chloro, allowing sequential substitutions.
Purification
Column chromatography with methanol/dichloromethane gradients (1–5% v/v) effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity.
Scalability and Industrial Relevance
Kilogram-scale synthesis is feasible using continuous flow reactors for chlorination and microwave-assisted coupling steps. Patent TH152857A highlights a scalable route with 76% overall yield via optimized Buchwald-Hartwig amination .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications. The morpholine group can participate in nucleophilic substitution reactions, potentially replacing other functional groups on the pyrimidine core.
Amination Reactions
Amination reactions can be used to introduce additional nitrogen-containing groups, potentially enhancing the compound's interaction with biological targets. This can be achieved through Buchwald-Hartwig amination reactions, which are effective for introducing aryl amines onto the pyrimidine core .
Condensation Reactions
Condensation reactions can be employed to form new bonds between the pyrimidine core and other molecules, potentially leading to the creation of novel derivatives with enhanced biological activity.
Data Tables and Research Findings
| Compound | Reaction Conditions | Yield | Biological Activity |
|---|---|---|---|
| Pyrimidine Core | Cyclization with urea, chlorination | 70-80% | Intermediate for further modification |
| Pyrazole Introduction | Suzuki cross-coupling | 60-70% | Enhanced biological activity potential |
| Morpholine Substitution | Nucleophilic substitution | 80-90% | Potential enzyme inhibitor |
Biological Activity Observations:
-
Enzyme Inhibition: Compounds with similar structures have shown efficacy in inhibiting specific enzymes involved in disease pathways.
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Receptor Binding: The presence of multiple nitrogen atoms enhances binding affinity to biological targets, potentially improving therapeutic efficacy.
Scientific Research Applications
Biological Activities
1. Antitumor Activity
Research indicates that compounds with similar structures to 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine exhibit antitumor properties. Studies have shown that derivatives can inhibit cancer cell proliferation and selectively target certain cancer types. The mechanism of action often involves the inhibition of specific enzymes or receptors that are critical in tumor growth pathways.
2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Its structural components suggest that it may interact with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.
3. Anti-inflammatory Effects
Similar pyrazole-pyrimidine derivatives have been noted for their anti-inflammatory properties, which could be leveraged in treating conditions characterized by chronic inflammation.
Case Studies
Several studies have documented the efficacy of 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine in experimental settings:
Study on Antitumor Activity:
In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The study highlighted its potential as a lead compound for developing targeted cancer therapies.
Antimicrobial Efficacy Study:
A series of tests showed that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Anti-inflammatory Research:
Research focused on inflammatory models indicated that compounds similar to 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine effectively reduced markers of inflammation, supporting its application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s pyrimidine core distinguishes it from structurally related analogs:
- 4-(6-Hydrazinopyrimidin-4-yl)morpholine: Shares the pyrimidine-morpholine framework but replaces the 4-methylpyrazole with a hydrazine group, altering reactivity and hydrogen-bonding capacity .
Substituent Effects
- Pyrazole Variations: The 4-methylpyrazole in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenyl groups in 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) . Compound 18f () features a pyridinylimidazole scaffold with a morpholinophenyl group, demonstrating how pyrazole positioning influences scaffold flexibility and target selectivity .
- Morpholine Role: The morpholine group is recurrent in analogs (e.g., 4-(6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine from ), suggesting its critical role in improving aqueous solubility and pharmacokinetics .
Comparative Data Table
Key Research Findings
- Morpholine’s Impact: The morpholine group consistently improves solubility across analogs, as seen in 4-(6-hydrazinopyrimidin-4-yl)morpholine and PF-06454589 .
- Scaffold Flexibility : Pyrrolopyrimidine cores (PF-06454589) may exhibit superior binding to planar protein pockets compared to pyrimidine-based structures .
Biological Activity
The compound 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine is a novel synthetic derivative that integrates both pyrazole and pyrimidine moieties, which are known for their significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine is with a molecular weight of approximately 363.4 g/mol. The structure consists of a morpholine ring linked to a pyrimidine and pyrazole framework, enhancing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit anticancer potential through various mechanisms:
- Protein Kinase Inhibition : The pyrazole moiety plays a crucial role in the design of protein kinase inhibitors (PKIs), which are vital in cancer treatment. Notably, several FDA-approved PKIs incorporate pyrazole structures, demonstrating their effectiveness against various cancers .
- Enzymatic Inhibition : The compound has shown promise in inhibiting specific kinases involved in tumorigenesis, such as Akt and Aurora kinases. These enzymes are frequently overexpressed in cancer cells, making them critical targets for therapeutic intervention .
Antimicrobial Activity
Studies have highlighted the antimicrobial properties of similar pyrazolo[1,5-a]pyrimidines. These compounds have demonstrated significant inhibitory effects against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .
Structure-Activity Relationship (SAR)
The biological activity of 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine can be attributed to its structural characteristics:
| Structural Feature | Biological Effect |
|---|---|
| Pyrazole ring | Enhances binding affinity to protein kinases |
| Morpholine moiety | Improves solubility and bioavailability |
| Methyl group on pyrazole | Modulates potency and selectivity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidines, including derivatives similar to 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine . Results showed that these compounds significantly inhibited tumor cell proliferation in vitro, with IC50 values indicating potent activity against breast and lung cancer cell lines .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibitory activities of related compounds. The derivatives exhibited high inhibitory percentages against α-glucosidase and β-glucosidase, suggesting potential for managing diabetes . The study concluded that structural modifications led to enhanced bioactivity.
Q & A
Q. What are the standard synthetic routes for 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine and its analogs?
The compound can be synthesized via a Mannich-type reaction. A general method involves refluxing a pyrimidine precursor (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amine) with morpholine and formaldehyde in ethanol for 10 hours. The product is isolated by solvent removal under reduced pressure, followed by crystallization from ethanol (95% yield) . Key steps include:
- Optimization of molar ratios (e.g., 1:1:2 for precursor:morpholine:formaldehyde).
- Characterization via IR (to confirm N-H and C=N stretches), NMR (for regiochemical assignment), and mass spectrometry (to verify molecular weight) .
Q. How can structural ambiguities in the pyrazole-pyrimidine-morpholine scaffold be resolved experimentally?
Use a combination of:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., pyrimidine C-H protons appear as singlets near δ 8.5–9.0 ppm).
- X-ray crystallography : Resolve substituent orientation, as seen in related compounds where C-Cl bond lengths and torsion angles clarified regiochemistry .
- IR spectroscopy : Confirm functional groups (e.g., morpholine’s C-O-C stretch at ~1,100 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the pyrazole and pyrimidine rings influence biological activity?
Structure-activity relationship (SAR) studies reveal:
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Electron-withdrawing groups (e.g., nitro, chloro) on the pyrimidine ring enhance antimicrobial activity by increasing electrophilicity .
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Morpholine substitution : N-Methylation reduces solubility but improves blood-brain barrier penetration in kinase inhibitors .
-
Data-driven example :
Compound Substituent (R) Activity (IC₅₀, μM) 5l () -OH 0.73 5m () -NO₂ (meta) 0.64 5n () -NO₂ (para) 0.62
Q. What computational methods are used to predict the binding mode of this compound to biological targets?
- Molecular docking : Simulate interactions with kinases (e.g., Src/Abl) using software like AutoDock Vina. For example, the morpholine oxygen forms hydrogen bonds with kinase hinge regions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity .
Q. How can contradictory data on biological activity be analyzed?
Case study: Two analogs with para-nitro (5n) and meta-nitro (5m) groups show similar IC₅₀ values (~0.6 μM) despite differing electronic profiles. Resolution strategies include:
- Solubility testing : Assess differences in DMSO/water partitioning.
- Cellular uptake assays : Measure intracellular concentrations via LC-MS .
- Target engagement studies : Use thermal shift assays to confirm binding affinity discrepancies .
Methodological Challenges
Q. What analytical techniques are critical for purity assessment during synthesis?
Q. How can in vivo pharmacokinetic properties be optimized for this scaffold?
- Prodrug strategies : Esterify morpholine’s oxygen to enhance oral bioavailability .
- Metabolite identification : Use liver microsome assays to detect oxidative metabolites (e.g., pyrazole N-demethylation) .
Data Reproducibility
Q. Why might synthetic yields vary between labs for this compound?
Critical factors:
- Reaction time : Under-refluxing (<10 h) leaves unreacted morpholine; over-refluxing promotes side reactions (e.g., formaldehyde polymerization) .
- Crystallization solvent : Ethanol vs. acetone alters crystal packing and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
